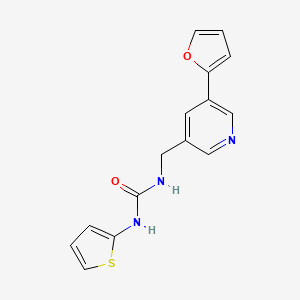

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea

Description

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea is a urea-based small molecule featuring a pyridine core substituted with a furan-2-yl group at the 5-position and a thiophen-2-yl moiety as the terminal aryl group. The compound’s structure combines heterocyclic aromatic systems (furan, pyridine, and thiophene), which are known to influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

1-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-15(18-14-4-2-6-21-14)17-9-11-7-12(10-16-8-11)13-3-1-5-20-13/h1-8,10H,9H2,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGXCESBKKIABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)NC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common approach is the condensation of 5-(furan-2-yl)pyridine-3-carbaldehyde with thiophen-2-ylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the furan, pyridine, or thiophene rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, alkylating agents, and nucleophiles in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry: In industrial applications, the compound may be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity.

Mechanism of Action

The mechanism of action of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1-aryl-3-heteroaryl ureas. Key structural analogs from the literature are compared below, focusing on substituent effects, physicochemical properties, and bioactivity.

Structural Analogues and Substituent Effects

Key Observations :

- Electron-Rich vs. In contrast, analogs like 5h (4-fluorophenyl) and 7n (chloro-CF₃-phenyl) employ electron-withdrawing groups, which may improve binding affinity to hydrophobic pockets .

- Solubility and Melting Points: Compounds with polar substituents (e.g., 5j’s ethyl benzoate) exhibit lower melting points (~200°C), suggesting improved solubility compared to rigid analogs like 5k (benzodioxole; mp 239–241°C). The target compound’s furan and thiophene groups may confer moderate solubility due to their mixed polar/nonpolar character.

Biological Activity

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound that combines multiple heterocyclic moieties, specifically furan, pyridine, and thiophene. The unique structural features of this compound suggest potential biological activities, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The arrangement of these atoms allows for diverse interactions within biological systems.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂N₂O₂S |

| Molecular Weight | 284.3 g/mol |

| Heterocycles Present | Furan, Pyridine, Thiophene |

Biological Activity

Research indicates that compounds featuring furan and pyridine moieties exhibit a variety of biological activities. The urea functional group enhances the compound's ability to form hydrogen bonds, which is crucial for biological interactions.

Anticancer Activity

A study focused on related thioamide derivatives demonstrated significant anticancer properties. For instance, compounds with similar structures showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 μM across various cancer cell lines including non-small lung cancer and breast cancer . This suggests that this compound may also exhibit potent anticancer activity.

Antimicrobial Properties

Compounds containing thiophene and pyridine rings have shown promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.03–0.06 μg/mL . Given the structural similarities, it is plausible that our compound may possess similar antimicrobial effects.

The biological activity of this compound is likely mediated through its ability to interact with specific biological targets. The presence of hydrogen bond donors (from the urea group) can facilitate binding to enzymes or receptors involved in disease processes.

Case Studies

- Anticancer Studies : In vitro studies on related compounds have shown selective cytotoxicity towards cancer cells while sparing normal cells. For example, derivative compounds exhibited higher cytotoxicity against U937 leukemia cells compared to standard treatments like doxorubicin .

- Antibacterial Activity : Compounds similar to this compound were tested against various bacterial strains. Results indicated strong inhibition of bacterial growth, supporting the hypothesis that this compound could be effective against resistant strains .

Q & A

Basic: What are the common synthetic routes for synthesizing 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step reactions. A foundational route includes:

- Step 1: Condensation of 3-acetylpyridine with furan-2-carbaldehyde to form a pyridine-furan intermediate.

- Step 2: Reaction with thiophen-2-yl isocyanate to introduce the urea moiety .

Key reaction parameters include: - Solvent selection: Ethanol or acetonitrile optimizes intermediate solubility and reactivity.

- Catalysts: Acidic (e.g., HCl) or basic (e.g., triethylamine) catalysts enhance nucleophilic addition in urea formation .

- Temperature control: Mild conditions (~60–80°C) prevent side reactions like furan ring oxidation .

Yields typically range from 50–70%, with purity improved via recrystallization or column chromatography .

Basic: How do structural variations (e.g., thiophene vs. furan substitution) influence electronic properties and biological activity?

Answer:

Comparative studies of analogs reveal:

| Compound | Key Substituent | Electronic Effects | Biological Impact |

|---|---|---|---|

| Thiophene-containing analog | Thiophene ring | Enhanced π-electron density | Higher binding affinity to kinase targets |

| Furan-containing analog (target) | Furan ring | Reduced electron density; increased polarity | Altered solubility and metabolic stability |

| Thiophene’s sulfur atom enhances hydrophobic interactions in biological systems, while furan’s oxygen increases polarity, affecting pharmacokinetics . |

Advanced: How can researchers resolve contradictions in reported biological activity data for urea derivatives?

Answer:

Discrepancies often arise from:

- Assay variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins) .

- Structural impurities: Trace byproducts (e.g., oxidized furan derivatives) may interfere with activity measurements .

Resolution strategies: - Orthogonal assays: Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm target binding .

- High-resolution analytics: Employ LC-MS to verify compound purity (>98%) and identify contaminants .

Advanced: What computational methods predict the binding modes of this compound with biological targets?

Answer:

- Molecular docking: Tools like AutoDock Vina model interactions with kinase ATP-binding pockets. The urea moiety forms hydrogen bonds with backbone amides (e.g., EGFR kinase), while the furan-thiophene system engages in π-π stacking .

- MD simulations: Reveal stability of ligand-target complexes over 100 ns trajectories, highlighting critical residues (e.g., Lys721 in EGFR) for sustained binding .

- QSAR models: Correlate substituent electronegativity (e.g., furan vs. thiophene) with inhibitory potency (IC₅₀) .

Methodological: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Confirm regiochemistry (e.g., pyridin-3-yl vs. pyridin-4-yl substitution) via coupling patterns (e.g., doublets for furan protons at δ 6.2–7.1 ppm) .

- FT-IR: Identify urea C=O stretching (1640–1680 cm⁻¹) and N-H bending (1540–1580 cm⁻¹) .

- HPLC-MS: Quantify purity and detect oxidation byproducts (e.g., furan → γ-lactone) .

Advanced: What challenges arise in scaling up synthesis, and how can they be mitigated?

Answer:

Challenges:

- Intermediate instability: The furan-pyridine intermediate is prone to oxidation under aerobic conditions .

- Solvent waste: Large-scale use of acetonitrile requires costly recycling.

Solutions: - Flow chemistry: Continuous reactors minimize oxidative degradation and improve yield consistency .

- Green solvents: Replace acetonitrile with cyclopentyl methyl ether (CPME) for safer scaling .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

- Kinase inhibition: The urea moiety acts as a hinge-binding motif in ATP-binding pockets (e.g., VEGFR2, IC₅₀ ~ 0.8 µM) .

- Anticancer activity: Demonstrates pro-apoptotic effects in MDA-MB-231 cells (EC₅₀ = 12 µM) via caspase-3 activation .

- Antimicrobial potential: Synergistic activity with β-lactams against MRSA (MIC reduction from 32 µg/mL to 8 µg/mL) .

Advanced: How do solvent polarity and pH affect the compound’s stability in biological assays?

Answer:

- Polar solvents (e.g., DMSO): Promote urea hydrolysis at pH > 8, generating aryl amines .

- Buffered solutions (pH 7.4): Stability exceeds 48 hours, but acidic conditions (pH < 5) protonate the pyridine nitrogen, reducing solubility .

Mitigation: Use lyophilized stocks and avoid prolonged exposure to basic media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.